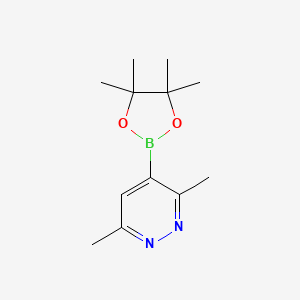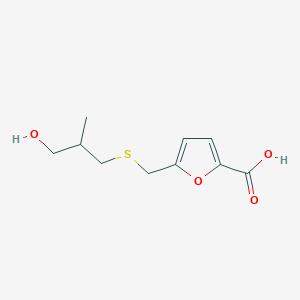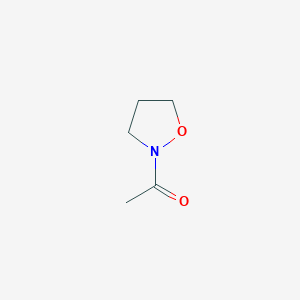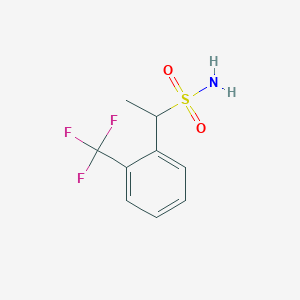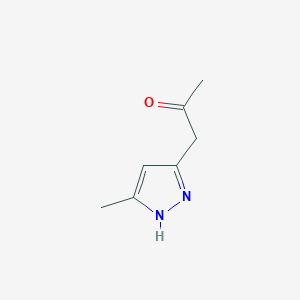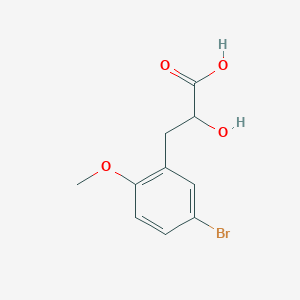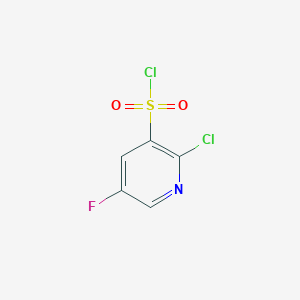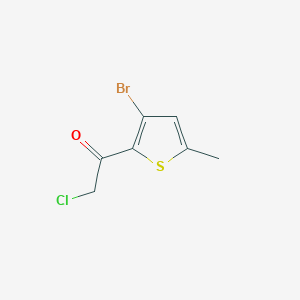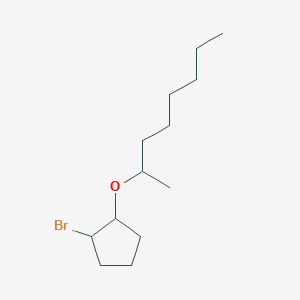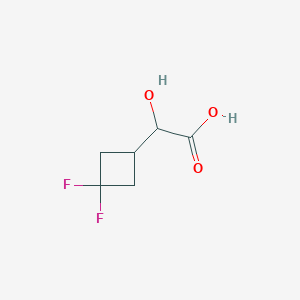
1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a methyl group and a pyridine ring
Preparation Methods
The synthesis of 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable precursor under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoketones in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds such as:
Pyrrolidine: A simpler structure without the pyridine ring, used widely in medicinal chemistry.
Nicotine: Contains a pyridine ring and a pyrrolidine ring, but with different substitution patterns, leading to distinct biological activities.
Pyrrolizines: Compounds with fused pyrrolidine and pyridine rings, exhibiting different chemical reactivity and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-7-5-8(11)10(13)9-4-2-3-6-12-9/h2-4,6,8,10H,5,7,11H2,1H3 |
InChI Key |
FPMUTVNLOQEWSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


